molecular formula C9H11ClO2S B13915321 1-(1-Chloroethyl)-3-(methylsulfonyl)benzene

1-(1-Chloroethyl)-3-(methylsulfonyl)benzene

Cat. No.: B13915321
M. Wt: 218.70 g/mol
InChI Key: XXXFPGQYDVAWMQ-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-3-(methylsulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 1-chloroethyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloroethyl)-3-(methylsulfonyl)benzene typically involves the chlorination of ethylbenzene followed by sulfonation. The reaction conditions for chlorination often include the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The sulfonation step involves the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloroethyl)-3-(methylsulfonyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include 1-(1-Hydroxyethyl)-3-(methylsulfonyl)benzene and 1-(1-Aminoethyl)-3-(methylsulfonyl)benzene.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include ethyl derivatives.

Scientific Research Applications

1-(1-Chloroethyl)-3-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-3-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylsulfonyl group can participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-phenylethane: Similar in structure but lacks the methylsulfonyl group.

    1-(1-Chloroethyl)-2-(2-methylpropyl)benzene: Similar in structure but has a different alkyl substitution pattern.

Uniqueness

1-(1-Chloroethyl)-3-(methylsulfonyl)benzene is unique due to the presence of both the 1-chloroethyl and methylsulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

1-(1-chloroethyl)-3-methylsulfonylbenzene

InChI

InChI=1S/C9H11ClO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,1-2H3

InChI Key

XXXFPGQYDVAWMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)C)Cl

Origin of Product

United States

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